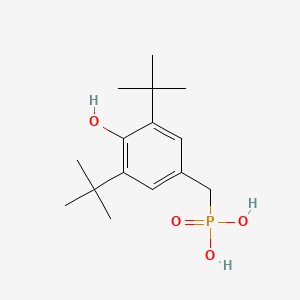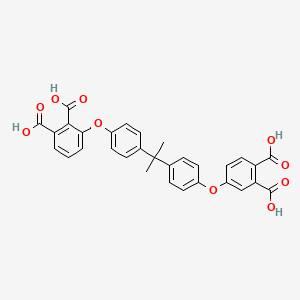
5,6-Methylenedioxy-N,N-dimethyltryptamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Methylenedioxy-N,N-dimethyltryptamine is a lesser-known psychedelic compound. It is the 5,6-methylenedioxy analog of dimethyltryptamine. This compound was first synthesized by Alexander Shulgin, a renowned chemist known for his work on psychoactive substances . Despite its structural similarity to other tryptamines, this compound has not been extensively studied, and its pharmacological properties, metabolism, and toxicity remain largely unknown .
Métodos De Preparación
The synthesis of 5,6-Methylenedioxy-N,N-dimethyltryptamine involves several steps. The starting material is typically indole, which undergoes a series of reactions to introduce the methylenedioxy group at the 5 and 6 positions and the dimethylaminoethyl side chain at the nitrogen atom. The specific synthetic route and reaction conditions can vary, but common methods include:
Methylenation: This step involves the introduction of the methylenedioxy group. Reagents such as methylene chloride and a base like potassium carbonate are often used.
Análisis De Reacciones Químicas
5,6-Methylenedioxy-N,N-dimethyltryptamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Reagents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The methylenedioxy group can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5,6-Methylenedioxy-N,N-dimethyltryptamine has several potential scientific research applications:
Chemistry: It can be used as a model compound to study the reactivity and properties of methylenedioxy-substituted tryptamines.
Biology: Researchers can investigate its interactions with biological systems, including its binding to serotonin receptors and other molecular targets.
Mecanismo De Acción
The mechanism of action of 5,6-Methylenedioxy-N,N-dimethyltryptamine is not well understood. it is likely to interact with serotonin receptors in the brain, similar to other tryptamines. The compound may act as an agonist at the 5-HT2A receptor, leading to altered perception and cognition. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
5,6-Methylenedioxy-N,N-dimethyltryptamine can be compared to other similar compounds, such as:
Dimethyltryptamine (DMT): Both compounds share a similar core structure, but this compound has an additional methylenedioxy group, which may alter its pharmacological properties.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): This compound has a methoxy group at the 5 position instead of a methylenedioxy group.
4-Hydroxy-N,N-dimethyltryptamine (4-HO-DMT):
The uniqueness of this compound lies in its specific substitution pattern, which may result in distinct pharmacological effects compared to other tryptamines .
Propiedades
Número CAS |
82173-81-7 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
2-(5H-[1,3]dioxolo[4,5-f]indol-7-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H16N2O2/c1-15(2)4-3-9-7-14-11-6-13-12(5-10(9)11)16-8-17-13/h5-7,14H,3-4,8H2,1-2H3 |
Clave InChI |
QHEIGHVZMWJQHB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1=CNC2=CC3=C(C=C21)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


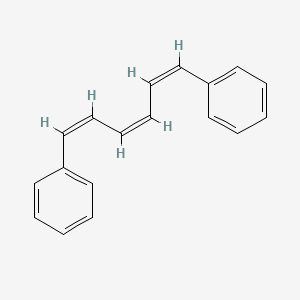
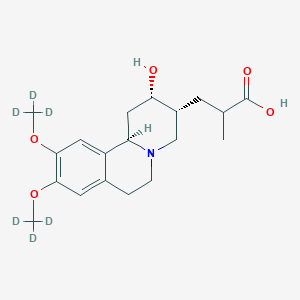
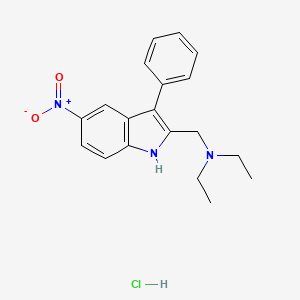





![N-benzyl-N-ethyl-4-[(4-methyl-1,2,4-triazol-3-yl)diazenyl]aniline;dimethyl sulfate](/img/structure/B12771423.png)


